molecular formula C11H13Cl3N2 B14254710 N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine CAS No. 212389-27-0

N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine

Cat. No.: B14254710
CAS No.: 212389-27-0
M. Wt: 279.6 g/mol
InChI Key: QNVZZHWOICKPDP-UHFFFAOYSA-N
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Description

N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine is a chemical compound with a complex structure that includes a dimethylamino group and a trichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine typically involves the reaction of N,N-dimethylethylenediamine with 2,3,6-trichlorobenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and may require a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, often involving additional purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines or other reduced derivatives.

Scientific Research Applications

N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine has several scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-{(E)-[(2,3,6-trichlorophenyl)methylidene]amino}ethan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N,N-Dimethyl-3-pentanamine: Another dimethylamine derivative with different structural features.

    2-aminoethanol: A simpler amine with a hydroxyl group.

Properties

CAS No.

212389-27-0

Molecular Formula

C11H13Cl3N2

Molecular Weight

279.6 g/mol

IUPAC Name

N,N-dimethyl-2-[(2,3,6-trichlorophenyl)methylideneamino]ethanamine

InChI

InChI=1S/C11H13Cl3N2/c1-16(2)6-5-15-7-8-9(12)3-4-10(13)11(8)14/h3-4,7H,5-6H2,1-2H3

InChI Key

QNVZZHWOICKPDP-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN=CC1=C(C=CC(=C1Cl)Cl)Cl

Origin of Product

United States

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